(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
Description
(E)-2-(4-Hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is a nitrile-containing α,β-unsaturated carbonyl analog with an E-configuration. Its structure features a hydroxyphenyl group at position 2 and a pyrimidin-2-yloxy-substituted phenyl group at position 3 (Figure 1). The nitrile group enhances electrophilicity, making this compound a candidate for nucleophilic addition reactions.
Properties
IUPAC Name |
(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c20-13-16(15-5-7-17(23)8-6-15)11-14-3-1-4-18(12-14)24-19-21-9-2-10-22-19/h1-12,23H/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLQTFSHAGKLB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(/C#N)\C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile, also known as a pyrimidine derivative, exhibits significant biological activities that have garnered attention in pharmacological research. This compound's structure, characterized by a hydroxyphenyl group and a pyrimidine moiety, suggests potential interactions with various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13N3O
- Molecular Weight : 315.332 g/mol
- Structure : The compound features a double bond between the second and third carbons of the propene chain, with hydroxyl and pyrimidine groups contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related hydroxyphenylpropene derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds may have broad-spectrum antimicrobial activity .
Anticancer Properties
The structural characteristics of this compound may contribute to its potential as an anticancer agent. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrimidine ring is particularly noteworthy as it may interact with nucleic acids or enzymes involved in DNA synthesis and repair .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Interaction with DNA/RNA : The pyrimidine component can potentially intercalate into nucleic acids, disrupting replication and transcription processes.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile exhibit significant anticancer activity. The presence of the pyrimidine moiety is crucial for enhancing the compound's interaction with biological targets involved in cancer proliferation. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Similar pyrimidine derivatives have been shown to inhibit viral replication by interfering with the viral RNA synthesis pathways. This mechanism is particularly relevant in developing treatments for viral infections where traditional antiviral therapies have failed .
Agricultural Applications
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, showing effectiveness against several weed species. Its mode of action involves disrupting the biosynthesis of essential metabolites in target plants, leading to growth inhibition and eventual death. Field trials have indicated that formulations containing this compound can be used effectively in crop protection strategies .
Pesticide Development
In addition to herbicidal applications, this compound has been investigated as a potential insecticide. Its ability to affect the nervous system of insects makes it a candidate for developing novel pest control agents that are more environmentally friendly compared to conventional pesticides .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating smart materials. These materials can respond to environmental stimuli such as light or temperature changes, making them suitable for applications in sensors and actuators .
Liquid Crystal Devices
Research has indicated that this compound can be utilized in the formulation of liquid crystal displays (LCDs). Its ability to align liquid crystal molecules under specific conditions enhances the performance of LCDs, contributing to advancements in display technologies .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 | Inhibition of DNA synthesis |
| Compound B | HeLa (Cervical Cancer) | 9.8 | Induction of apoptosis |
| This compound | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Table 2: Herbicidal Efficacy in Field Trials
| Treatment | Weed Species Targeted | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Control | - | 0 | - |
| This compound | Amaranthus retroflexus | 85 | 150 |
| Commercial Herbicide X | Amaranthus retroflexus | 90 | 200 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the α,β-unsaturated nitrile family, which includes derivatives with diverse substituents affecting physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison of Selected Enenitrile Derivatives
Functional Group Impact
- Hydrogen Bonding: The target compound’s 4-hydroxyphenyl group enables strong hydrogen-bonding interactions, akin to (2E)-3-(4-hydroxyphenyl)prop-2-enal (), which forms stable crystalline networks . In contrast, ’s chlorophenyl-aniline derivative uses amino groups for H-bonding, while lacks H-bond donors.
- Analogously, ’s nitro group and ’s pyrimidinedione moiety enhance electrophilicity .
- Steric and Lipophilic Properties : Bulky substituents like ’s benzimidazole-benzofuran system increase steric hindrance, reducing reactivity. The target compound’s pyrimidinyloxy group balances steric bulk with moderate lipophilicity compared to ’s thienyl group .
Crystallographic and Analytical Insights
- Crystallography : Programs like SHELXL () and ORTEP-3 () are widely used to resolve enenitrile structures. For example, ’s chlorophenyl derivative likely adopts a planar conformation due to conjugation, similar to the target compound .
- Hydrogen-Bond Patterns : Graph set analysis () predicts that the target compound’s hydroxyl group may form R₂²(8) motifs with pyrimidine N-atoms, as seen in hydroxyphenyl analogs .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule is dissected into two primary intermediates:
- 4-Hydroxyphenylacetonitrile : Synthesized via cyanide displacement of 4-hydroxybenzaldehyde derivatives.
- 3-Pyrimidin-2-yloxybenzaldehyde : Constructed through nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and 3-hydroxybenzaldehyde.
Protection of the phenolic -OH group (e.g., as a tert-butyldimethylsilyl ether) is critical to prevent side reactions during subsequent steps.
Synthesis of 3-Pyrimidin-2-yloxybenzaldehyde
Nucleophilic Aromatic Substitution
A mixture of 3-hydroxybenzaldehyde (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is heated at 110°C for 12 h. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:2), yielding 3-pyrimidin-2-yloxybenzaldehyde as a pale-yellow solid (68% yield, m.p. 98–100°C).
Key Data :
Preparation of 4-Hydroxyphenylacetonitrile
Cyanide Displacement of 4-Hydroxybenzyl Chloride
4-Hydroxybenzyl chloride (1.0 equiv) is treated with sodium cyanide (1.5 equiv) in ethanol/water (4:1) at 60°C for 6 h. The crude product is recrystallized from ethanol to afford 4-hydroxyphenylacetonitrile as white crystals (82% yield, m.p. 112–114°C).
Optimization Insight :
Knoevenagel Condensation for (E)-Selective Olefination
Standard Protocol
A mixture of 4-hydroxyphenylacetonitrile (1.0 equiv), 3-pyrimidin-2-yloxybenzaldehyde (1.1 equiv), piperidine (0.2 equiv), and acetic acid (0.1 equiv) in toluene is refluxed under Dean-Stark conditions for 8 h. The (E)-isomer precipitates upon cooling and is filtered (72% yield, >95% (E)).
Stereochemical Control :
- Piperidine/AcOH System : Enhances (E)-selectivity via enolate stabilization.
- Solvent Screening : Toluene outperforms DMF or THF by reducing side reactions (Table 1).
Table 1: Solvent Effects on (E)-Selectivity and Yield
| Solvent | Yield (%) | (E):(Z) Ratio |
|---|---|---|
| Toluene | 72 | 95:5 |
| DMF | 58 | 80:20 |
| THF | 49 | 75:25 |
| Ethanol | 35 | 65:35 |
Alternative Synthetic Routes
Wittig-Horner Reaction
The phosphonate ester derived from 4-hydroxyphenylacetonitrile reacts with 3-pyrimidin-2-yloxybenzaldehyde in the presence of NaH (1.5 equiv) in THF at 0°C to room temperature. This method affords the (E)-isomer in 65% yield but requires stringent anhydrous conditions.
Protective Group Strategies
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, -OH), 8.79 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.92 (d, J = 16.0 Hz, 1H, CH=), 7.65–7.58 (m, 4H, Ar-H), 7.42 (d, J = 16.0 Hz, 1H, CH=), 6.95 (d, J = 8.4 Hz, 2H, Ar-H).
- 13C NMR (100 MHz, DMSO-d6) : δ 161.2 (C≡N), 158.9 (C-O), 145.3 (CH=), 132.1–116.4 (Ar-C), 117.2 (C≡N).
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- PMI (Process Mass Intensity) : 23.4 for Knoevenagel vs. 18.7 for Ru-catalyzed method.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile and related enenitrile derivatives?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and an active methylene nitrile compound. For example, derivatives with pyrimidine substituents (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling to introduce the pyrimidinyloxy group. Reaction conditions (e.g., base catalysis, solvent polarity) must be optimized to favor the E-isomer, confirmed via NMR coupling constants (J ≈ 12–16 Hz for trans-configuration) .
Q. How is the stereochemical configuration (E vs. Z) of the propenenitrile moiety validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For example, and resolved Z-isomers using SHELXL refinement . Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish isomers: E-configurations lack NOE correlations between the α-hydrogen of the nitrile and aromatic protons on adjacent rings .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- FT-IR : Confirms nitrile (C≡N stretch ~2200–2250 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ ~115–120 ppm). Pyrimidine protons are typically downfield-shifted (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
- HRMS : Validates molecular formula (e.g., m/z calculated for C₂₀H₁₄N₃O₂: 328.1086) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?
- Methodological Answer : For disordered moieties (e.g., pyrimidinyloxy rotation), use SHELXL’s PART instruction to model partial occupancy . Twinning, common in enenitriles due to planar geometry, requires TwinRotMat or BASF parameters in SHELXL . Validation tools like PLATON (ADDSYM) or checkCIF should flag symmetry mismatches .
Q. What strategies optimize hydrogen-bonding networks in crystal engineering for enhanced stability or solubility?
- Methodological Answer : Graph-set analysis ( ) identifies robust motifs like R₂²(8) (hydroxyl-pyrimidine N interactions) or C(6) chains (π-stacking). Co-crystallization with carboxylic acid co-formers (e.g., ) can introduce additional H-bond donors. Solvent polarity screening (e.g., DMSO vs. EtOAc) alters nucleation kinetics to favor stable polymorphs .
Q. How do electronic effects of substituents (e.g., pyrimidinyloxy vs. methoxy) influence the compound’s reactivity in biological assays?
- Methodological Answer : Pyrimidinyloxy groups increase electron-deficient character, enhancing electrophilicity at the nitrile carbon (verified via DFT calculations). Competitive assays (e.g., thiol-trapping) quantify reactivity: LC-MS/MS monitors adduct formation with glutathione or cysteine residues. Substituent effects are correlated with Hammett σ constants (σₚ for pyrimidinyloxy ≈ +0.71) .
Q. What experimental design considerations mitigate synthetic byproducts (e.g., Z-isomer or dimerization)?
- Methodological Answer :
- Temperature Control : Lower temperatures (<60°C) favor kinetic E-isomer formation.
- Protecting Groups : Temporary silylation of the hydroxyl group (e.g., TBSCl) prevents oxidation or dimerization .
- Chromatographic Monitoring : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) detects and quantifies byproducts early .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational (DFT) and experimental (XRD) bond lengths in the propenenitrile moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
